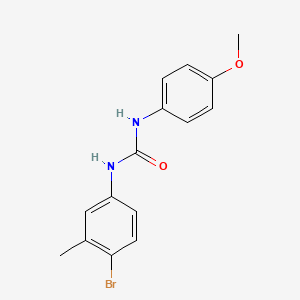
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic molecule that belongs to the class of imidazole compounds. This molecule has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in the activity of these enzymes, which can affect various cellular processes.
Biochemical and Physiological Effects:
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which can affect cell proliferation and differentiation. Additionally, it has been shown to inhibit the activity of phosphodiesterases, which can affect the levels of cyclic nucleotides in cells. This can affect various cellular processes, including signal transduction, cell proliferation, and differentiation.
实验室实验的优点和局限性
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in a laboratory setting. It has a high purity, which makes it suitable for various biochemical and pharmacological assays. Additionally, it has a high affinity for certain enzymes, which makes it a useful tool compound for studying enzyme activity.
However, there are also some limitations to using 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole in lab experiments. It has been shown to have some non-specific effects, which can affect the interpretation of experimental results. Additionally, it has been shown to have some cytotoxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole. One potential direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to understand its mechanism of action and its effects on various cellular processes. Finally, the development of new synthetic analogs of 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole may lead to the discovery of more potent and selective compounds for use in scientific research.
合成方法
The synthesis of 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole involves the reaction of 2-naphthylsulfonyl chloride with 4-methyl-1H-imidazole in the presence of a base. The reaction yields the desired compound as a white solid with a high purity of around 95%. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for certain enzymes, including protein kinases and phosphodiesterases. These enzymes play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. Therefore, 4-methyl-1-(2-naphthylsulfonyl)-1H-imidazole has been studied for its potential use as a tool compound in biochemical and pharmacological research.
属性
IUPAC Name |
4-methyl-1-naphthalen-2-ylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-9-16(10-15-11)19(17,18)14-7-6-12-4-2-3-5-13(12)8-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPBMTDGMBBBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthalen-2-ylsulfonylimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)


![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)


![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)
